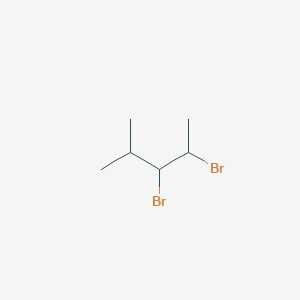

2,3-Dibromo-4-methylpentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dibromo-4-methylpentane is an organic compound with the molecular formula C6H12Br2. It is a dibromoalkane, which means it contains two bromine atoms attached to a carbon chain. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromo-4-methylpentane can be synthesized through the bromination of alkenes. One common method involves the use of dimethyl sulfoxide (DMSO) and oxalyl bromide as brominating agents. This reaction typically occurs under mild conditions and provides high yields of the desired dibromoalkane .

Industrial Production Methods: In industrial settings, the bromination of alkenes is often carried out using bromine (Br2) in the presence of a solvent such as dichloromethane. The reaction is exothermic and requires careful control of temperature and bromine addition to ensure safety and high yield .

Chemical Reactions Analysis

Substitution Reactions

2,3-Dibromo-4-methylpentane undergoes nucleophilic substitution (SN2) when reacted with strong nucleophiles. The reaction proceeds via a bimolecular mechanism, where the nucleophile attacks the electrophilic carbon adjacent to bromine.

Key reagents and products:

| Reagent | Conditions | Product(s) | Mechanism |

|---|---|---|---|

| NaOH (aqueous) | Room temperature | 2-hydroxy-3-bromo-4-methylpentane | SN2 |

| NH₃ (ammonia) | Ethanol, reflux | 3-amino-2-bromo-4-methylpentane | SN2 |

Notes:

-

Steric hindrance from the branched methyl group reduces substitution efficiency at the tertiary carbon, favoring reactions at the secondary carbon .

-

Methanol as a solvent promotes ionization, but polar aprotic solvents enhance SN2 reactivity .

Elimination Reactions

Elimination predominates under basic or reducing conditions, producing alkenes via dehydrohalogenation (E2) or dehalogenation.

Base-Induced Elimination

Strong bases like KOtBu abstract β-hydrogens, leading to anti-periplanar elimination of HBr and forming alkenes.

Example:

| Base | Conditions | Major Product | Minor Product |

|---|---|---|---|

| KOtBu in t-BuOH | 80°C, 2 hours | 4-methyl-2-pentene (75%) | 3-methyl-1-pentene (25%) |

Mechanistic Insights:

-

Follows Zaitsev’s rule , favoring the more substituted alkene (4-methyl-2-pentene) due to transition-state stabilization .

-

Syn-elimination is disfavored due to the bromonium ion intermediate enforcing anti-addition geometry .

Reductive Elimination with Zinc

Heating with zinc dust promotes simultaneous elimination of both bromine atoms, yielding alkanes:

C H Br +Zn→C H +ZnBr

Comparative Reaction Pathways

The dominant pathway depends on reaction conditions:

| Condition | Favored Pathway | Example Outcome |

|---|---|---|

| Strong nucleophile | SN2 | Alcohol/amine derivatives |

| Strong base | E2 | Alkenes (Zaitsev product) |

| Reducing agent | Dehalogenation | Alkane (4-methylpentane) |

E2 Elimination Mechanism

-

Step 1: Base abstracts a β-hydrogen, forming a partial double bond.

-

Step 2: Bromine leaves as Br⁻, completing the alkene formation .

-

Stereochemistry: Anti-periplanar geometry is required, as demonstrated in bromonium ion intermediates .

SN2 Substitution Mechanism

-

Transition State: Inverted geometry at the reaction center.

-

Steric Effects: Methyl groups hinder backside attack at tertiary carbons, limiting substitution to secondary positions.

Scientific Research Applications

Synthetic Chemistry

1. Organic Synthesis

2,3-Dibromo-4-methylpentane serves as an important intermediate in organic synthesis. It can undergo various reactions such as:

- Elimination Reactions : When treated with strong bases like potassium hydroxide (KOH), it can undergo beta-elimination to yield alkenes. This reaction is significant for creating double bonds in organic compounds .

- Reduction Reactions : The bromine atoms can be replaced through reduction processes to synthesize other organic compounds. For example, reduction with zinc dust can lead to the formation of alkanes .

2. Case Studies

Several studies highlight the utility of this compound in synthetic pathways:

- A study demonstrated that heating this compound with zinc dust resulted in the formation of a reduced alkane product, showcasing its utility in synthetic transformations .

- Another research focused on its elimination reactions, providing insights into reaction mechanisms and product yields when subjected to various conditions .

Pharmaceutical Applications

1. Potential Drug Development

The compound's structural characteristics allow it to be explored for potential pharmacological activities. Research indicates that derivatives of dibrominated alkanes can exhibit antimicrobial properties. Therefore, this compound could serve as a scaffold for developing new antimicrobial agents.

Industrial Applications

1. Material Science

Due to its bromine content, this compound can be utilized in the production of flame retardants. Brominated compounds are known for their ability to inhibit combustion processes, making them valuable in materials that require enhanced fire resistance.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for elimination and reduction reactions |

| Pharmaceutical | Potential scaffold for developing antimicrobial agents |

| Material Science | Used in the formulation of flame retardants due to bromine content |

Mechanism of Action

The mechanism of action of 2,3-dibromo-4-methylpentane involves its reactivity with nucleophiles and bases. The bromine atoms are electron-withdrawing groups, making the carbon atoms they are attached to electrophilic. This electrophilicity facilitates nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

- 1,2-Dibromo-4-methylpentane

- 2,3-Dibromo-3-methylpentane

- 1-Bromo-2-(bromomethyl)pentane

Comparison: 2,3-Dibromo-4-methylpentane is unique due to the position of the bromine atoms on the carbon chain. This positioning affects its reactivity and the types of reactions it can undergo. For example, 1,2-dibromo-4-methylpentane has bromine atoms on adjacent carbons, which can lead to different elimination and substitution products compared to this compound .

Biological Activity

2,3-Dibromo-4-methylpentane (CAS No. 84189-17-3) is an organic compound characterized by its molecular formula C6H12Br2 and molecular weight of approximately 243.97 g/mol. This compound is of interest due to its potential biological activities, particularly in the context of medicinal chemistry and environmental toxicology.

- Molecular Formula : C6H12Br2

- Molecular Weight : 243.97 g/mol

- Heavy Atom Count : 8

- Complexity : 61.5

Biological Activity Overview

Research into the biological activity of this compound includes its effects on various biological systems, including potential toxicity and pharmacological effects.

Toxicological Studies

- Acute Toxicity : Studies have indicated that brominated hydrocarbons can exhibit significant acute toxicity in various organisms. For instance, exposure to similar dibrominated compounds has been linked to neurotoxic effects in animal models .

- Chronic Effects : Long-term exposure to halogenated compounds has been associated with carcinogenic effects and endocrine disruption. The specific chronic effects of this compound require further investigation but are a concern based on the behavior of related compounds .

- Environmental Impact : The presence of brominated compounds in the environment has raised concerns regarding their persistence and bioaccumulation potential, which could lead to adverse ecological effects .

Case Study 1: Neurotoxicity Assessment

A study assessing the neurotoxic potential of various brominated compounds found that exposure to dibrominated alkanes could lead to neurobehavioral changes in rodents. While specific data on this compound is limited, similar compounds showed significant neurotoxic effects at low concentrations .

Case Study 2: Environmental Toxicology

Research has highlighted the environmental persistence of dibrominated hydrocarbons. A comparative study demonstrated that compounds like this compound could accumulate in aquatic systems, leading to bioaccumulation in fish species, which poses risks to higher trophic levels including humans .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural properties:

- Electrophilic Nature : The bromine atoms confer electrophilic characteristics that may interact with nucleophiles in biological systems, potentially leading to cellular damage or alteration of metabolic pathways .

- Reactivity : Similar compounds have been shown to undergo nucleophilic substitution reactions, which can result in the formation of more toxic metabolites .

Summary Table of Biological Activities

Properties

CAS No. |

84189-17-3 |

|---|---|

Molecular Formula |

C6H12Br2 |

Molecular Weight |

243.97 g/mol |

IUPAC Name |

2,3-dibromo-4-methylpentane |

InChI |

InChI=1S/C6H12Br2/c1-4(2)6(8)5(3)7/h4-6H,1-3H3 |

InChI Key |

BLKGASDZOMDLNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(C)Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.